Pyridostigmine D6 bromide

LC-MS/MS quantification stable isotope-labeled internal standard pharmacokinetics

Pyridostigmine D6 bromide (CAS 2375858-08-3) is a deuterium-labeled internal standard for LC-MS/MS quantification of pyridostigmine in biological matrices. Unlabeled pyridostigmine fails as an internal standard due to identical precursor and product ions, while structurally distinct surrogates introduce differential recovery and ionization bias. • +6 Da mass shift ensures baseline separation from unlabeled analyte in MRM transitions • ≥98% purity with full characterization data compliant with ICH Q2(R1) guidelines • Validated for pharmacokinetic studies, ANDA bioequivalence testing, and therapeutic drug monitoring • Supplied with traceability documentation for GLP-compliant bioanalytical workflows For research and analytical use only. Immediate global shipment available.

Molecular Formula C9H7D6BrN2O2
Molecular Weight 267.15
Cat. No. B1574264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridostigmine D6 bromide
Molecular FormulaC9H7D6BrN2O2
Molecular Weight267.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridostigmine D6 Bromide: Deuterium-Labeled Internal Standard for Bioanalytical Quantification


Pyridostigmine D6 bromide (CAS 2375858-08-3) is the deuterium-labeled isotopologue of pyridostigmine bromide, a reversible acetylcholinesterase inhibitor used clinically for myasthenia gravis and as a pretreatment for nerve agent exposure [1]. The compound incorporates six deuterium atoms across the two N-methyl groups of the dimethylcarbamate moiety (molecular formula C9H7D6BrN2O2, molecular weight 267.15 g/mol), providing a nominal mass shift of +6 Da relative to unlabeled pyridostigmine [2]. This mass differential enables its primary application as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) assays for the accurate quantification of pyridostigmine in biological matrices .

Why Pyridostigmine D6 Bromide Cannot Be Substituted by Unlabeled Pyridostigmine or Other Analogs


Generic substitution of Pyridostigmine D6 bromide with unlabeled pyridostigmine bromide fails in quantitative bioanalytical workflows due to the fundamental requirement for mass differentiation between analyte and internal standard in MS-based detection. Unlabeled pyridostigmine co-elutes and produces identical precursor and product ions as the target analyte, rendering it incapable of serving as an internal standard for calibration or matrix effect correction [1]. Substitution with structurally distinct internal standards (e.g., neostigmine or edrophonium) introduces differential extraction recovery, variable ionization efficiency, and divergent chromatographic retention—factors that preclude accurate compensation for sample-to-sample matrix variability [2]. Even among isotopically labeled alternatives, deuterium count and labeling position critically influence chromatographic co-elution behavior, matrix effect compensation, and isotopic purity, as documented in systematic comparisons of deuterated versus 13C-labeled internal standards [3].

Pyridostigmine D6 Bromide: Quantifiable Differentiation Evidence for Procurement Decision-Making


Mass Spectrometric Differentiation: +6 Da Shift Versus Unlabeled Pyridostigmine Enables Quantitation

Pyridostigmine D6 bromide provides a nominal mass shift of +6 Da relative to unlabeled pyridostigmine (m/z differential sufficient for baseline mass resolution in quadrupole MS analyzers), enabling unambiguous distinction between analyte and internal standard during selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) [1]. This mass difference is sufficient to prevent isotopic cross-talk between the [M]+ precursor ions of the analyte (m/z 181) and the internal standard (m/z 187) under typical MS/MS conditions [2].

LC-MS/MS quantification stable isotope-labeled internal standard pharmacokinetics

Pharmacokinetic Study Validation: Compensation for In Vitro Analyte Degradation

In a foundational human pharmacokinetic study of pyridostigmine (1980), the use of d6-pyridostigmine as an internal standard was essential for compensating for in vitro degradation of the analyte. The study authors explicitly noted that 'degradation of pyridostigmine in vitro was compensated for by use of the deuterated internal standard and by rapid cooling and separation of plasma after blood sampling' [1]. Without this compensation, the reported plasma clearance (0.65 ± 0.22 L/kg×h), volume of distribution (1.64 ± 0.29 L/kg), and oral bioavailability (7.6 ± 2.4%) would have been systematically biased due to ex vivo analyte loss [1].

pharmacokinetics bioavailability plasma stability

Chemical Purity Specification: ≥98% Purity with Certificate of Analysis Traceability

Pyridostigmine D6 bromide is supplied with documented chemical purity of ≥98% and full characterization data compliant with regulatory guidelines for analytical method validation (AMV) and quality control (QC) applications . The product is supplied with detailed characterization including NMR, MS, and HPLC purity documentation, and can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) upon request [1].

reference standard quality control method validation

Differentiation from Pyridostigmine-d3: Enhanced Mass Separation Reduces Isotopic Interference Risk

Pyridostigmine D6 bromide (+6 Da) provides three additional mass units of separation compared to the commercially available pyridostigmine-d3 alternative (+3 Da) . This increased mass differential reduces the probability of isotopic overlap between the [M+1], [M+2], and [M+3] natural abundance isotopes of the unlabeled analyte and the internal standard's precursor ion, a phenomenon that can systematically bias calibration curves and degrade LLOQ performance [1]. The D6 variant, with its higher deuterium incorporation, also provides greater signal intensity per unit concentration in the MS/MS transition due to the cumulative mass shift, improving method sensitivity relative to lower-deuterium-count alternatives [1].

isotopic interference mass spectrometry deuterium labeling

Pyridostigmine D6 Bromide: Validated Research and Industrial Application Scenarios


Human Pharmacokinetic and Bioavailability Studies

Pyridostigmine D6 bromide is validated for use as an internal standard in human pharmacokinetic studies. As demonstrated in the seminal 1980 European Journal of Clinical Pharmacology publication, the compound enabled accurate determination of pyridostigmine's elimination half-life (1.78 ± 0.24 h), volume of distribution (1.64 ± 0.29 L/kg), plasma clearance (0.66 ± 0.22 L/kg×h), and oral bioavailability (7.6 ± 2.4%) while compensating for ex vivo analyte degradation [1]. This application scenario is directly transferable to contemporary bioequivalence studies required for ANDA submissions of generic pyridostigmine formulations.

Bioanalytical Method Development and Validation for LC-MS/MS Assays

Pyridostigmine D6 bromide is supplied with full characterization data compliant with regulatory guidelines and is explicitly intended for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical development [1]. The compound's +6 Da mass shift exceeds the minimum requirement for SIL-IS applications in LC-MS/MS, ensuring baseline separation from the unlabeled analyte in MRM transitions and reducing isotopic interference at low concentrations . The product can serve as a reference standard with traceability against USP or EP pharmacopeial standards for GLP-compliant bioanalytical laboratories.

Therapeutic Drug Monitoring and Clinical Pharmacology of Pyridostigmine

The seven-fold inter-patient variability in steady-state plasma pyridostigmine concentrations observed among myasthenic patients receiving equivalent daily doses underscores the clinical need for precise therapeutic drug monitoring [1]. Pyridostigmine D6 bromide enables the development of robust LC-MS/MS assays capable of accurately quantifying pyridostigmine across this wide concentration range, compensating for matrix effects that vary between patient plasma samples. This application supports personalized dosing strategies and correlates plasma concentrations with clinical efficacy or adverse events in myasthenia gravis management.

Quality Control Release Testing for Pyridostigmine Bromide API and Finished Dosage Forms

Pyridostigmine D6 bromide is qualified for use in quality control (QC) applications during commercial production of pyridostigmine bromide active pharmaceutical ingredient (API) and finished drug products [1]. The compound's ≥98% certified purity and full characterization documentation meet ICH Q2(R1) validation requirements, enabling its deployment in stability-indicating HPLC-UV and LC-MS/MS methods for assay, impurity profiling, and dissolution testing in regulated QC environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridostigmine D6 bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.